molecular formula C18H14F3N3O2S2 B2431289 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 893985-42-7

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2431289
CAS No.: 893985-42-7
M. Wt: 425.44
InChI Key: ICLIKRXOJZRNML-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H14F3N3O2S2 and its molecular weight is 425.44. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S2/c19-18(20,21)13-2-1-3-15(10-13)28(25,26)23-14-6-4-12(5-7-14)16-11-24-8-9-27-17(24)22-16/h1-7,10-11,23H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLIKRXOJZRNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₆F₃N₄O₂S
  • Molecular Weight : 416.5 g/mol
  • CAS Number : 893987-95-6

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its anticancer potential. The following sections detail specific activities and findings from various studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC₅₀ (µM)Mechanism of Action
MCF7 (Breast)12.50Induction of apoptosis
NCI-H460 (Lung)42.30Inhibition of cell proliferation
Hep-2 (Laryngeal)3.25Cytotoxic effects through mitochondrial damage
P815 (Mastocytoma)17.82Cell cycle arrest

The compound demonstrated significant cytotoxic effects across multiple cancer cell lines, indicating its potential as a therapeutic agent in oncology .

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to halt the cell cycle in specific phases, preventing cancer cells from proliferating.
  • Mitochondrial Dysfunction : The compound induces oxidative stress and disrupts mitochondrial function, contributing to its cytotoxicity .

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound in preclinical settings.

Case Study 1: Efficacy in Lung Cancer Models

A study evaluated the efficacy of the compound in a mouse model of non-small cell lung cancer (NSCLC). Results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed .

Case Study 2: Combination Therapy

Research has also investigated the use of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation .

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • Imidazo[2,1-b]thiazole Ring : Known for its biological activity.
  • Trifluoromethyl Group : Enhances lipophilicity and may improve biological activity.
  • Benzenesulfonamide Moiety : Associated with various pharmacological effects.

Serotonin Receptor Modulation

Research indicates that compounds similar to N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide exhibit significant affinity for the 5-HT6 receptor , which is implicated in various neurological disorders. These compounds are being investigated for their potential use in treating conditions such as:

  • Schizophrenia
  • Depression
  • Cognitive disorders

The ability to modulate serotonin receptors suggests a promising avenue for developing new therapeutic agents targeting these receptors .

Anticancer Activity

The imidazo[2,1-b]thiazole component has been linked to anticancer properties. Studies have shown that derivatives of this compound can inhibit cell proliferation across various cancer cell lines:

  • IC50 Values : Research suggests IC50 values ranging from 0.9 µM to 3.2 µM against cell lines such as HT-29 (colon cancer) and A375 (melanoma), indicating potent cytotoxicity .

Antimicrobial Properties

Compounds containing thiazole rings have demonstrated antimicrobial activity against a range of pathogens. The structural features of this compound potentially contribute to its effectiveness against:

  • Bacterial infections
  • Fungal infections

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Inhibition of Cyclooxygenase Enzymes

Research has indicated that derivatives similar to this compound may act as dual inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. This property positions the compound as a potential anti-inflammatory agent .

Novel Drug Development

Ongoing studies are focused on synthesizing new derivatives and evaluating their pharmacological profiles. For instance, pyridazine-based inhibitors have shown promising results against COX enzymes and demonstrated anti-inflammatory effects in animal models . These findings underscore the potential for developing novel therapeutics based on the structural framework of this compound.

Summary of Biological Activities

Activity TypeDescription
Serotonin Receptor ModulationPotential treatment for neurological disorders
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines
Antimicrobial PropertiesEffective against bacterial and fungal pathogens
COX Enzyme InhibitionPotential anti-inflammatory effects

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

Methodological Answer: The synthesis route should integrate computational reaction path searches (e.g., quantum chemical calculations) and experimental validation to minimize trial-and-error approaches. For example, ICReDD’s methodology uses quantum calculations to predict feasible reaction pathways and applies information science to prioritize experimental conditions . Key steps include:

  • Reaction Feasibility: Use density functional theory (DFT) to assess activation energies and intermediates.
  • Parameter Optimization: Apply statistical design of experiments (DoE) to screen variables like temperature, solvent, and catalyst loading .
  • Characterization: Validate intermediates and final products via NMR, HPLC, and X-ray crystallography (as demonstrated for structurally related compounds in ).

Q. How can researchers optimize reaction conditions to improve yield?

Methodological Answer: Employ factorial design or response surface methodology (RSM) to systematically vary parameters such as:

  • Temperature: Test ranges based on thermal stability (e.g., reflux vs. room temperature).
  • Catalyst Loading: Use a central composite design to identify optimal molar ratios.
  • Solvent Polarity: Compare aprotic (e.g., acetonitrile) vs. protic (e.g., ethanol) solvents, as seen in ’s synthesis protocol.
    Post-optimization, validate results with triplicate runs and statistical analysis (e.g., ANOVA) to confirm reproducibility .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structure and confirm regiochemistry (e.g., as applied to analogous imidazothiazole derivatives in ).
  • NMR Spectroscopy: Use 1H^1H, 13C^13C, and 19F^19F-NMR to verify aromatic protons, trifluoromethyl groups, and sulfonamide linkages.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and isotopic patterns.

Advanced Research Questions

Q. How can computational models predict reaction pathways and resolve contradictions with experimental data?

Methodological Answer:

  • Pathway Prediction: Use quantum mechanics/molecular mechanics (QM/MM) simulations to map potential energy surfaces and identify low-energy intermediates .
  • Data Reconciliation: If computational predictions conflict with experimental outcomes (e.g., unexpected byproducts), conduct sensitivity analysis on variables like solvent effects or transition-state geometries.
  • Feedback Loops: Integrate experimental data (e.g., kinetic profiles) back into computational models to refine accuracy iteratively .

Q. What reactor designs are suitable for scaling up synthesis while maintaining selectivity?

Methodological Answer:

  • Microreactor Systems: Enhance heat/mass transfer for exothermic or fast reactions, reducing side products.
  • Membrane Reactors: Separate intermediates in situ, particularly useful for multi-step syntheses (classified under CRDC RDF2050104) .
  • Continuous Flow Systems: Optimize residence time and mixing efficiency, as demonstrated in industrial process design frameworks ().

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Control variables like cell line viability, solvent (DMSO concentration), and incubation time.
  • Metabolic Stability Studies: Use liver microsome assays to assess the trifluoromethyl group’s impact on half-life (structural analogs in suggest enhanced stability, but direct data is required).
  • Dose-Response Curves: Apply nonlinear regression models (e.g., Hill equation) to quantify potency (EC50_{50}/IC50_{50}) and compare across datasets.

Q. What strategies mitigate decomposition of the trifluoromethyl group during synthesis?

Methodological Answer:

  • Protecting Groups: Introduce temporary protecting groups (e.g., silyl ethers) during sulfonamide formation.
  • Low-Temperature Conditions: Perform reactions at ≤0°C to prevent hydrolysis or oxidation of the CF3_3 moiety.
  • Stability Screening: Use accelerated stability studies (40°C/75% RH for 1–3 months) to identify degradation pathways via LC-MS .

Q. How do researchers validate the purity of the compound for pharmacological studies?

Methodological Answer:

  • HPLC-PDA: Use photodiode array detection to quantify impurities (>98% purity threshold).
  • Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA): Detect residual solvents or hydrates.

Data Presentation Example

ParameterOptimal ValueExperimental Range Tested
Reaction Temperature80°C60–100°C
Catalyst Loading5 mol%1–10 mol%
SolventEthanolAcetonitrile, DMF, THF
Yield72%45–78%

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